Bictegravir

Descripción general

Descripción

Bictegravir es un inhibidor de la transferencia de la cadena de la integrasa de segunda generación desarrollado por Gilead Sciences para el tratamiento de la infección por el virus de la inmunodeficiencia humana (VIH). Está estructuralmente derivado de un compuesto anterior, dolutegravir. This compound se usa en combinación con otros agentes antirretrovirales, como tenofovir alafenamida y emtricitabina, para formar un régimen de una sola tableta para el tratamiento de la infección por VIH-1 .

Aplicaciones Científicas De Investigación

Bictegravir se utiliza principalmente en el campo de la medicina para el tratamiento de la infección por VIH-1. Es parte de una combinación de dosis fija con tenofovir alafenamida y emtricitabina, que ha demostrado eficacia tanto en pacientes naive al tratamiento como en pacientes virologicamente suprimidos . This compound también se ha estudiado por su eficacia, seguridad y tasas de interrupción en entornos del mundo real . Además, se ha utilizado en ensayos clínicos para evaluar su potencial en el tratamiento de la infección por VIH-2 .

Mecanismo De Acción

Bictegravir inhibe la transferencia de la cadena del ADN viral al genoma humano al dirigirse a la enzima integrasa del VIH-1. Esto evita la integración del virus VIH-1 en el ADN del huésped, bloqueando así la replicación y propagación del virus . This compound ha mostrado una potente actividad antiviral contra varios subtipos de VIH-1 y VIH-2 in vitro .

Análisis Bioquímico

Biochemical Properties

Bictegravir plays a crucial role in biochemical reactions as it inhibits the HIV-1 integrase enzyme . This enzyme is responsible for the transfer of virally encoded DNA into the host genome, a critical step in the HIV replication cycle . By inhibiting this process, this compound prevents HIV-1 replication and propagation .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting HIV-1 virus replication into the human genome . This inhibition disrupts the viral life cycle and prevents the infection of new cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the HIV-1 integrase enzyme . It inhibits the strand transfer of viral DNA into the host genome, thereby preventing HIV-1 replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in a study involving pregnant mice, this compound was administered orally from gestational day 11.5 to 15.5, and drug concentrations in the maternal plasma were determined at 1 h and 24 h post drug administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a pharmacokinetic dose-optimization study of this compound in a mouse pregnancy model, pregnant mice were administered increasing doses of this compound in combination with emtricitabine and tenofovir .

Metabolic Pathways

This compound is metabolized in the liver and kidneys . It undergoes metabolism primarily through the liver (CYP3A4), so inducers of CYP3A4 should be avoided .

Métodos De Preparación

Bictegravir se puede sintetizar mediante un proceso de varios pasos que involucra varios intermediarios. Un método implica la preparación de (2R,5S,13aR)-8-hidroxi-7,9-dioxo-N-(2,4,6-trifluorobencil)-2,3,4,5,7,9,13,13a-octahidro-2,5-metanopiridino[1',2':4,5] pirazino[2,1-b][1,3]oxazepin-10-carboxamida o sus sales farmacéuticamente aceptables . Otro método implica una estrategia sintética continua de tres pasos que optimiza los solventes, la temperatura y los tiempos para lograr mejores rendimientos y menores costos .

Análisis De Reacciones Químicas

Bictegravir sufre varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

Bictegravir pertenece a la clase de inhibidores de la transferencia de la cadena de la integrasa, que también incluye dolutegravir, cabotegravir, elvitegravir y raltegravir . En comparación con estos compuestos, this compound tiene propiedades farmacocinéticas y farmacodinámicas únicas, como una larga vida media plasmática e interacciones mínimas entre medicamentos . This compound, dolutegravir y raltegravir son componentes recomendados de los regímenes iniciales para la mayoría de las personas con VIH en las pautas de tratamiento del VIH para adultos y adolescentes en los Estados Unidos .

Propiedades

IUPAC Name |

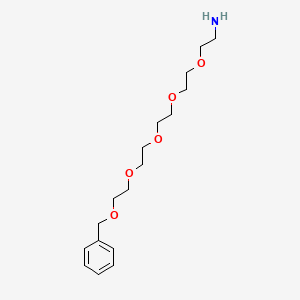

(1S,11R,13R)-5-hydroxy-3,6-dioxo-N-[(2,4,6-trifluorophenyl)methyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O5/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30)/t10-,11+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLUWJRYJLAZCX-LYOVBCGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1N3[C@H](O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027937 | |

| Record name | Bictegravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

682.5±55.0 °C at 760 mmHg | |

| Record name | Bictegravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

This single dose medication inhibits the strand transfer of viral DNA into the human genome, preventing HIV-1 virus replication and propagation. In vitro, bictegravir has shown powerful antiviral activity against HIV-2 and various subtypes of HIV-1. It has shown synergistic effects when combined with other ARVs, including tenofovir alafenamide (TAF), emtricitabine (FTC), and darunavir (DRV). The three components of the first USA approved medication ( trade name: Biktarvy ) are as follows: Bictegravir: integrase strand transfer inhibitor; INSTI), an HIV-1 encoded enzyme necessary for viral replication. Inhibition of the integrase enzyme prevents the integration of HIV-1 into host DNA, blocking the conversion of the HIV-1 provirus and progression of the virus [FDA LABEL]. Emtricitabine: FTC, is phosphorylated by cellular enzymes to form emtricitabine 5'-triphosphate. Emtricitabine is phosphorylated to form emtricitabine 5'-triphosphate intracellularly. This metabolite inhibits the activity of human immunodeficiency virus (HIV) reverse transcriptase by competing with the substrate deoxycytidine 5'-triphosphate and by incorporating itself into viral DNA preventing DNA chain elongation [FDA LABEL]. Tenofovir Alafenamide: TAF is a phosphonamidate prodrug of tenofovir (2′-deoxyadenosine monophosphate analog). Plasma exposure to TAF leads to leakage into cells and then TAF is intracellularly converted to tenofovir by hydrolysis by cathepsin. Tenofovir is subsequently phosphorylated by cellular kinases to the metabolite tenofovir diphosphate, which is the active form of the drug. Tenofovir diphosphate inhibits HIV-1 replication by incorporating into viral DNA by the HIV reverse transcriptase, resulting in DNA chain-termination. Tenofovir diphosphate also weakly inhibits mammalian DNA polymerases [FDA LABEL]. | |

| Record name | Bictegravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1611493-60-7 | |

| Record name | (2R,5S,13aR)-2,3,4,5,7,9,13,13a-Octahydro-8-hydroxy-7,9-dioxo-N-[(2,4,6-trifluorophenyl)methyl]-2,5-methanopyrido[1′,2′:4,5]pyrazino[2,1-b][1,3]oxazepine-10-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1611493-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bictegravir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1611493607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bictegravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bictegravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BICTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GB79LOJ07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of bictegravir?

A1: this compound is a potent integrase strand transfer inhibitor (INSTI) that acts by binding to the integrase enzyme of the Human Immunodeficiency Virus (HIV) [, , , , , ]. This binding effectively blocks the enzyme's ability to integrate viral DNA into the host cell's genome, thus preventing HIV replication [, , , , ].

Q2: How does the inhibition of HIV integrase by this compound affect the viral life cycle?

A2: By inhibiting HIV integrase, this compound disrupts a crucial step in the viral life cycle: the permanent insertion of viral DNA into the host cell's DNA [, , , ]. This prevents the production of new viral proteins and the assembly of new viral particles, effectively suppressing viral replication [, , , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C28H27F3N4O5. Its molecular weight is 556.54 g/mol [].

Q4: What types of spectroscopic data are important for characterizing this compound?

A4: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly employed to identify and quantify this compound and its impurities [, , , , , ]. This technique provides precise information about the compound's mass and purity.

Q5: How does this compound perform under various storage conditions?

A5: Studies have evaluated the stability of this compound under various stress conditions to understand its degradation pathways []. This information is crucial for developing stable formulations and determining appropriate storage conditions.

Q6: What strategies have been explored to enhance the stability and bioavailability of this compound formulations?

A6: While specific formulation strategies for this compound are not detailed in the provided abstracts, researchers aim to optimize drug delivery and bioavailability [, ]. This might involve the exploration of various drug delivery systems, excipients, or formulation techniques.

Q7: What is the primary route of metabolism for this compound?

A7: this compound is metabolized equally by cytochrome P450 3A (CYP3A) and uridine diphosphate-glucuronosyltransferase (UGT)1A1 enzymes [, , ]. This dual metabolism pathway is important to consider for potential drug-drug interactions.

Q8: How does this compound distribute within the body?

A8: Research indicates that this compound exhibits a low transfer rate across the placenta, suggesting limited fetal exposure during pregnancy []. Additionally, studies have explored its distribution in various bodily fluids, including seminal plasma, rectal fluid, and cervicovaginal fluid [].

Q9: What is known about the relationship between this compound plasma concentrations and its efficacy?

A9: Studies have investigated the relationship between this compound trough concentrations and its efficacy in suppressing HIV viral load [, , ]. Maintaining concentrations above the protein-adjusted effective concentration is crucial for sustained virologic suppression.

Q10: What types of in vitro assays are used to evaluate this compound's antiviral activity?

A10: Researchers commonly utilize cell-based assays to determine this compound's 50% effective concentration (EC50) against various HIV strains, including both HIV-1 and HIV-2 []. These assays are crucial for evaluating drug potency and assessing the potential for cross-resistance.

Q11: What animal models have been employed in this compound research?

A11: Mouse pregnancy models have been used to investigate the pharmacokinetics of this compound during pregnancy, providing insights into potential dosing strategies for pregnant women living with HIV []. Additionally, macaque models have been used to study the efficacy of this compound-containing regimens for pre-exposure prophylaxis (PrEP) and post-exposure prophylaxis (PEP) [].

Q12: What have clinical trials revealed about the efficacy and safety of this compound-containing regimens?

A12: Numerous clinical trials have demonstrated the safety and efficacy of this compound, typically in combination with emtricitabine and tenofovir alafenamide (B/F/TAF), for the treatment of HIV-1 infection in both treatment-naïve and treatment-experienced individuals [, , , ]. These trials have established B/F/TAF as a highly effective and well-tolerated treatment option for many people living with HIV.

Q13: What are the known mechanisms of resistance to this compound?

A13: While this compound demonstrates a high barrier to resistance, specific mutations in the HIV integrase enzyme, such as the Q148H/K/R substitutions, can reduce its susceptibility [, ]. Combinations of these mutations can lead to higher levels of resistance.

Q14: Does cross-resistance exist between this compound and other INSTIs?

A14: Yes, cross-resistance between this compound and other INSTIs, such as raltegravir, dolutegravir, and cabotegravir, can occur [, , , ]. The specific mutations that confer resistance can vary, and some mutations may have a greater impact on certain INSTIs than others.

Q15: What are the most clinically significant drug-drug interactions associated with this compound?

A15: this compound is known to interact with drugs that are strong inhibitors or inducers of CYP3A and UGT1A1 enzymes [, ]. Notable interactions include those with metformin, a commonly used diabetes medication [], and polyvalent cations found in some nutritional supplements [].

Q16: What analytical methods are typically used to quantify this compound in biological samples?

A16: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used technique for measuring this compound concentrations in biological matrices like plasma [, ]. This method offers high sensitivity and specificity, essential for accurate pharmacokinetic analysis.

Q17: What are the key parameters evaluated during the validation of analytical methods for this compound?

A17: Method validation ensures accuracy, precision, specificity, linearity, range, and robustness of the analytical procedure [, ]. These parameters are crucial for generating reliable and reproducible data in various experimental settings.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[2-(2-cyano-4-fluoropyrrolidin-1-yl)-2-oxoethyl]amino]-N,N,5-trimethyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B606042.png)

![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B606048.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)